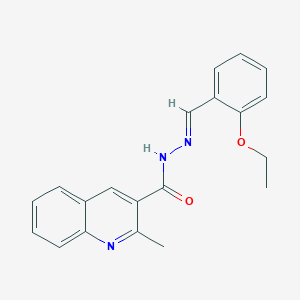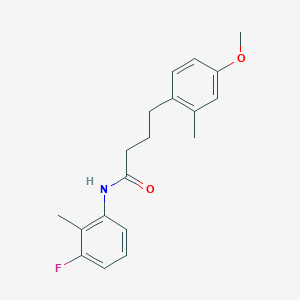
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as EMAQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMAQ is a hydrazone derivative of quinoline and has been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not yet fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been found to reduce the level of oxidative stress and lipid peroxidation in cells. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. This compound has also been found to exhibit low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. One direction is to explore the potential of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. In addition, the development of novel this compound derivatives with improved solubility and pharmacokinetic properties could enhance its potential for therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. This compound exhibits various biological activities, including antitumor, antimicrobial, and antioxidant properties. This compound has been found to inhibit the activity of enzymes involved in the inflammatory response and induce apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-methyl-3-quinolinecarboxylic acid hydrazide with 2-ethoxybenzaldehyde in the presence of acetic acid. The resulting product is this compound, which can be purified by recrystallization.
Applications De Recherche Scientifique
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to exhibit various biological activities, making it a potential candidate for scientific research. This compound has been reported to possess antitumor, antimicrobial, and antioxidant properties. It has also been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C20H19N3O2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-19-11-7-5-9-16(19)13-21-23-20(24)17-12-15-8-4-6-10-18(15)22-14(17)2/h4-13H,3H2,1-2H3,(H,23,24)/b21-13+ |
Clé InChI |
WKIAGGFDFUYLNL-FYJGNVAPSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=CC=CC=C3N=C2C |
SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=CC=CC=C3N=C2C |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=CC=CC=C3N=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)


